molecular formula C6H10O2 B6272868 4-Methyl-2-pentenoic acid CAS No. 16666-43-6

4-Methyl-2-pentenoic acid

Cat. No.: B6272868
CAS No.: 16666-43-6
M. Wt: 114.1
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Description

4-Methyl-2-pentenoic acid is an organic compound belonging to the class of methyl-branched fatty acids. It has the molecular formula C6H10O2 and is characterized by a double bond between the second and third carbon atoms, with a methyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . More research is needed to identify the specific targets of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-pentenoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of this compound methyl ester. This process typically involves the use of sodium hydroxide in an aqueous solution, followed by acidification with sulfuric acid to yield the desired acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. For instance, the use of orthophosphate and sodium methoxide as catalysts has been reported to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated acids or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated acids or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methyl-2-pentenoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-2-pentenoic acid can be compared with other similar compounds, such as:

    2-Pentenoic acid: Differing in the position of the double bond.

    3-Pentenoic acid: Another isomer with the double bond at a different position.

    4-Pentenoic acid: Lacks the methyl branch, making it less complex.

These compounds share similar chemical properties but differ in their structural configurations, leading to variations in their reactivity and applications .

Properties

IUPAC Name

(E)-4-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXMQCWUWZZNC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901012
Record name NoName_60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fatty fruity aroma
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.960
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10321-71-8, 16666-43-6
Record name 4-Methyl-2-pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-pentenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-methylpent-2-en-1-oic acid
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Record name 4-METHYL-2-PENTENOIC ACID, (2E)-
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